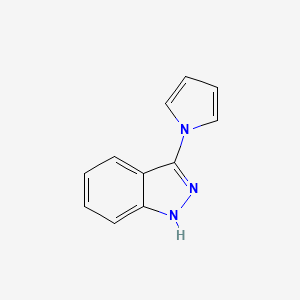

3-(1H-pyrrol-1-yl)-1H-indazole

Description

3-(1H-Pyrrol-1-yl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted at the 3-position with a pyrrole ring. Its molecular formula is C₁₁H₉N₃, and it is identified by CAS number 60794-90-3 . Key physicochemical properties include a molecular weight of 187.24 g/mol and availability as a powder under standard storage conditions .

Properties

IUPAC Name |

3-pyrrol-1-yl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-6-10-9(5-1)11(13-12-10)14-7-3-4-8-14/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURSLJLBWXNMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-1H-indazole typically involves the formation of the pyrrole ring followed by the construction of the indazole moiety. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The indazole ring can then be constructed through various cyclization reactions involving hydrazines and appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production methods for 3-(1H-pyrrol-1-yl)-1H-indazole are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized under mild conditions to form pyrrolinones.

Reduction: Reduction of the indazole ring can lead to the formation of indazolines.

Substitution: Both the pyrrole and indazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Pyrrolinones and other oxidized derivatives.

Reduction: Indazolines and reduced indazole derivatives.

Substitution: Various substituted pyrrole and indazole derivatives depending on the reagents used.

Scientific Research Applications

3-(1H-pyrrol-1-yl)-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Investigated for its potential as an anticancer agent and its role in kinase inhibition.

Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)-1H-indazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound’s ability to form hydrogen bonds and π-π interactions likely plays a role in its biological activity .

Comparison with Similar Compounds

The following analysis compares 3-(1H-pyrrol-1-yl)-1H-indazole with structurally related indazole derivatives, focusing on substituent effects, synthetic methodologies, and biological activities.

Substituent Diversity and Physicochemical Properties

Table 1: Key Structural Analogs and Properties

Key Observations :

- Pyrrole vs. Pyridinyl Substituents : The pyrrole group in the target compound may enhance π-π stacking interactions in biological systems compared to pyridinyl (3e), which has basic nitrogen atoms capable of hydrogen bonding .

- Aryl vs. Heteroaromatic Substituents : Methoxyphenyl (3f) and naphthyl (5b) substituents exhibit higher melting points (165–200°C) compared to heteroaromatic analogs, likely due to increased van der Waals interactions .

SAR Trends :

- Position 3 Substitution : 3-Substituted indazoles generally exhibit higher activity than 1-substituted analogs due to optimal steric and electronic alignment with target receptors .

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (3f) improve solubility but reduce potency compared to electron-withdrawing substituents like nitro or halogens .

Biological Activity

3-(1H-pyrrol-1-yl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor properties, antioxidant effects, and potential as an antibacterial agent.

Chemical Structure and Properties

3-(1H-pyrrol-1-yl)-1H-indazole features a unique structure that combines the indazole and pyrrole moieties. This structural combination is significant as both components are known to exhibit various pharmacological activities. The molecular formula is , and its molecular weight is approximately 184.20 g/mol.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of indazole derivatives, including 3-(1H-pyrrol-1-yl)-1H-indazole. For instance, research has shown that indazole-containing compounds can act as inhibitors of Polo-like kinase 4 (PLK4), which is implicated in cancer cell proliferation. In particular, certain derivatives have demonstrated nanomolar IC50 values against PLK4, indicating potent inhibitory effects on tumor growth in vivo, particularly in colon cancer models .

Case Study: PLK4 Inhibition

A study by Paul et al. synthesized several indazole derivatives and identified one compound (CFI-400945) as a promising candidate for clinical application due to its effectiveness in inhibiting HCT116 tumor growth in mice .

Antioxidant Activity

The antioxidant properties of 3-(1H-pyrrol-1-yl)-1H-indazole have been investigated in animal models. A study conducted on rats revealed that administration of this compound led to alterations in antioxidant enzyme activities and levels of oxidative stress markers. Specifically, while levels of vitamins A, E, C, and selenium decreased, malondialdehyde (MDA) levels increased alongside elevated glutathione peroxidase (GSH-Px) activity .

Research Findings on Antioxidant Effects

- Dosage : Administered at 20 mg/kg subcutaneously every other day for 15 injections.

- Outcomes : Increased GSH-Px activity at the third injection period; MDA levels rose significantly over time.

These findings suggest that while the compound may induce oxidative stress, it also enhances the body's antioxidant defense mechanisms.

Antibacterial Activity

Recent studies have also explored the antibacterial potential of compounds related to 3-(1H-pyrrol-1-yl)-1H-indazole. A series of synthesized derivatives exhibited significant antibacterial efficacy against various bacterial strains. For example, some derivatives showed strong inhibition against dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth .

Table: Biological Activities of 3-(1H-pyrrol-1-yl)-1H-indazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.